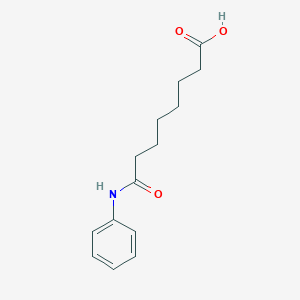

Suberanilic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-anilino-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429494 | |

| Record name | Suberanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149648-52-2 | |

| Record name | Suberanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUBERANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Sulfanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilic acid (systematic name: 4-aminobenzenesulfonic acid) is a versatile organic compound of significant interest in various scientific and industrial fields, including the synthesis of dyes, pharmaceuticals, and analytical reagents. This guide provides a comprehensive overview of its core chemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action in biological systems, presented for a technical audience. It is important to note that the term "suberanilic acid" is considered a likely misspelling of sulfanilic acid, the subject of this document.

Core Chemical Properties

Sulfanilic acid is an aromatic sulfonic acid characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring.[1] This unique structure imparts amphoteric properties, allowing it to behave as both a weak acid and a weak base. In the solid state and in neutral aqueous solutions, it primarily exists as a zwitterion (H₃N⁺C₆H₄SO₃⁻), which contributes to its high melting point and solubility characteristics.[1][2]

Physicochemical Data

The key quantitative properties of sulfanilic acid are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Sulfanilic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molar Mass | 173.19 g/mol | [2] |

| Appearance | Off-white to grayish-white crystalline solid | [1][3] |

| Density | 1.485 g/cm³ | [2] |

| Melting Point | 288 °C (decomposes) | [2][3] |

| pKa | 3.23 | [2] |

Table 2: Solubility of Sulfanilic Acid in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 20 | ~1.0 | [4] |

| 30 | ~1.45 | [4] |

| 40 | ~1.94 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties and a standard synthesis procedure are provided below.

Synthesis of Sulfanilic Acid

The industrial synthesis of sulfanilic acid is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[2] A laboratory-scale microwave-assisted synthesis offers a more rapid and energy-efficient alternative.[5]

Microwave-Assisted Synthesis Protocol: [5][6]

-

Reaction Setup: In a 10 cm³ porcelain crucible, weigh 0.10 g of aniline and carefully add 0.20 g of concentrated sulfuric acid.

-

Microwave Irradiation: Cover the crucible with a watch glass and place it in the center of a microwave oven. Heat the reaction mixture at half power (e.g., 350 W) for 2-4 minutes.

-

Cooling and Isolation: After irradiation, carefully remove the crucible and cool it in an ice bath for approximately 5 minutes.

-

Purification: The crude product can be purified by recrystallization from hot water.[7]

Determination of Melting Point

The melting point is a crucial indicator of purity.[8] A common and accurate method involves the use of a capillary melting point apparatus.[9][10][11]

Capillary Melting Point Determination Protocol: [8][9]

-

Sample Preparation: Place a small amount of finely powdered, dry sulfanilic acid into a capillary tube, sealing one end. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (288 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. For pure substances, this range is typically narrow (0.5-1.0 °C).[8]

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[]

Potentiometric Titration Protocol: []

-

Solution Preparation: Prepare a standard solution of sulfanilic acid of known concentration in water. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sulfanilic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the strong base titrant in small, measured increments. After each addition, allow the solution to stabilize and record the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[]

Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Solubility Protocol:

-

Sample Preparation: Add an excess amount of solid sulfanilic acid to a known volume of water (or a buffer solution of a specific pH) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of sulfanilic acid in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving sulfanilic acid.

Synthesis of Sulfanilic Acid

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 5. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

CAS number and molecular structure of suberanilic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberanilic acid, also known by its systematic name 8-oxo-8-(phenylamino)octanoic acid, is a key chemical intermediate in the synthesis of potent histone deacetylase (HDAC) inhibitors, most notably Suberoylanilide Hydroxamic Acid (SAHA), an FDA-approved anticancer agent.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₄H₁₉NO₃.[2][3] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 149648-52-2 | [2][3] |

| Molecular Formula | C₁₄H₁₉NO₃ | [2][3] |

| Molecular Weight | 249.31 g/mol | [2] |

| Melting Point | 123 °C | [2] |

| Physical Form | Solid | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from suberic acid is provided below.

Experimental Protocol: Synthesis of 8-oxo-8-(phenylamino)octanoic acid

Materials:

-

Suberic acid

-

Acetic anhydride

-

Tetrahydrofuran (THF)

-

Aniline

Procedure:

-

Formation of Suberic Anhydride: Reflux 5.0 g (28.8 mmol) of suberic acid in 10 mL of acetic anhydride for 1 hour.

-

Removal of Excess Acetic Anhydride: Evaporate the excess acetic anhydride from the reaction mixture.

-

Recrystallization: Recrystallize the resulting residue from acetonitrile to yield purified suberic anhydride.

-

Amidation: Dissolve 1.0 g (6.4 mmol) of the purified suberic anhydride in 10 mL of THF.

-

To this solution, add 0.6 mL (6.4 mmol) of aniline.

-

Stir the reaction mixture for 30 minutes at room temperature to yield 8-oxo-8-(phenylamino)octanoic acid (this compound).[1]

Biological Significance and Signaling Pathway

This compound serves as a crucial precursor in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), a well-established histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes, including tumor suppressor genes. This mechanism is central to the anticancer effects of SAHA.[4][5]

The signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis is depicted below.

Experimental Workflow: Synthesis of SAHA from this compound

The following diagram illustrates the experimental workflow for the synthesis of Suberoylanilide Hydroxamic Acid (SAHA) starting from this compound. This process typically involves the conversion of the carboxylic acid group of this compound into a hydroxamic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Octanoic acid, 8-oxo-8-(phenylamino)- | CAS 149648-52-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Octanoic acid, 8-oxo-8-(phenylamino)- | CymitQuimica [cymitquimica.com]

- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]

Navigating the Solubility Landscape of Suberanilic Acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 24, 2025 – As a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacologically active molecules, understanding the solubility of suberanilic acid (8-oxo-8-(phenylamino)octanoic acid) is paramount for researchers in drug development and chemical synthesis. This in-depth technical guide addresses the solubility of this compound in various organic solvents, providing a framework for its effective handling and application in experimental settings. While specific quantitative solubility data for this compound remains largely unpublished in readily accessible literature, this whitepaper offers a comprehensive overview of its expected solubility behavior based on structural analogues and outlines detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. It is influenced by a variety of factors including the chemical nature of the solute and solvent, temperature, pressure, and pH. For this compound, a molecule possessing both a hydrophilic carboxylic acid group and a more lipophilic phenylamino-octanoic acid backbone, its solubility is expected to be highly dependent on the polarity of the solvent.

A related compound, 8-(3-Chlorophenyl)-8-oxooctanoic acid, is noted to be poorly soluble in aqueous solutions, with dimethyl sulfoxide (DMSO) being a recommended solvent for preparing stock solutions. This suggests that this compound likely exhibits limited solubility in water and higher solubility in polar aprotic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to record their own experimentally determined solubility values. It is anticipated that this compound will demonstrate higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and lower solubility in nonpolar solvents like hexanes and toluene.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C ( g/100 mL) | Molar Solubility at 25°C (mol/L) | Temperature Dependence Noted (Yes/No) |

| Methanol | 32.04 | 0.792 | 5.1 | Data not available | Data not available | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | Data not available | |

| Acetone | 58.08 | 0.791 | 5.1 | Data not available | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data not available | Data not available | |

| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | Data not available | |

| Chloroform | 119.38 | 1.489 | 4.1 | Data not available | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available | |

| Hexane | 86.18 | 0.659 | 0.1 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvents of choice, two robust and widely accepted methodologies are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method for Solubility Determination

This classic and straightforward method involves the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the mixture by agitating it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the equilibration temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn aliquot using a syringe filter compatible with the solvent to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 50-60°C) to ensure all residual solvent is removed, and then cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried this compound.

-

-

Calculation:

-

The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound. The solubility can then be expressed in grams per 100 mL or moles per liter.

-

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It relies on the Beer-Lambert law, which relates absorbance to concentration.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus

Procedure:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), will be the molar absorptivity.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw and filter a known volume of the supernatant as described in the gravimetric method (Step 2).

-

Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Using the Beer-Lambert law and the previously determined molar absorptivity, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

This guide provides a foundational understanding and practical methodologies for researchers working with this compound. The provided experimental protocols will enable the generation of precise solubility data, which is crucial for advancing research and development in medicinal chemistry and related fields.

Suberanilic acid derivatives and their potential applications

An In-depth Technical Guide to Suberanilic Acid Derivatives and Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives, particularly suberoylanilide hydroxamic acid (SAHA) and its analogues, represent a significant class of compounds in modern therapeutic research. SAHA, also known as Vorinostat, was the first histone deacetylase (HDAC) inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma, highlighting the therapeutic potential of this chemical scaffold.[1][2]

These molecules are characterized by a common pharmacophore model consisting of three key components: a surface recognition "cap" group (CAP), a hydrophobic linker chain, and a zinc-binding group (ZBG).[2] In SAHA, the archetypal derivative, the CAP is a phenyl group, the linker is a six-carbon chain derived from suberic acid, and the ZBG is a hydroxamic acid moiety.[1] This structure enables these molecules to effectively target and inhibit metalloenzymes, with their most prominent role being the inhibition of zinc-dependent histone deacetylases.[2][3] The inhibition of HDACs can lead to profound effects on gene expression, resulting in cell cycle arrest, differentiation, and apoptosis, making these compounds highly valuable in oncology and potentially other therapeutic areas.[2][4]

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for this compound derivatives is the inhibition of histone deacetylase (HDAC) enzymes. In normal cells, the acetylation state of histones is tightly regulated by the opposing activities of Histone Acetyltransferases (HATs) and HDACs.[5][6] This balance governs chromatin structure and gene transcription.[5]

In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the deacetylation of histones.[4] This results in a condensed chromatin structure, repressing the transcription of critical genes such as tumor suppressors.[4]

This compound hydroxamates intervene in this process. The hydroxamic acid group (ZBG) acts as a powerful chelator of the zinc ion (Zn²⁺) located in the catalytic active site of HDAC enzymes.[3] This binding blocks the enzyme's deacetylase activity.[3] The consequence is the global accumulation of acetylated histones, which neutralizes their positive charge, relaxes the chromatin structure, and allows for the transcription of previously silenced genes.[2] The re-expression of these genes can induce various anti-tumor effects, including:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[5]

-

Differentiation: Induction of a more mature, less proliferative cellular phenotype.[4]

-

Apoptosis: Activation of programmed cell death pathways.[2][7]

Normal cells are reported to be significantly more resistant to the cytotoxic effects of HDAC inhibitors like SAHA compared to transformed or cancerous cells.[6]

Potential Applications

Anticancer Therapy

The most extensively studied application of this compound derivatives is in cancer treatment. Their ability to induce cell death and inhibit proliferation has been demonstrated across a wide range of cancer cell lines, including prostate, lung, breast, skin, and gastric cancers.[4][7][8] Numerous analogues of SAHA have been synthesized by modifying the CAP group with various moieties, such as benzothiazoles or other azaheterocycles, often resulting in compounds with improved potency and/or selectivity against specific HDAC isoforms.[1]

Anti-inflammatory Effects

Beyond oncology, these derivatives exhibit significant anti-inflammatory properties. SAHA has been shown to dose-dependently reduce the production of key proinflammatory cytokines, including TNF-α, IL-1β, IL-6, and IFN-γ, in response to lipopolysaccharide (LPS) stimulation in vivo.[9] Furthermore, it can suppress the production of nitric oxide (NO), a mediator of inflammation, from stimulated macrophages.[9]

Antimicrobial Activity

The hydroxamic acid functional group is a well-known metal chelator, a property that can be leveraged for antimicrobial activity.[10] By sequestering essential metal ions, hydroxamates can inhibit metalloenzymes that are critical for microbial survival.[11] While this is a recognized activity of the hydroxamate pharmacophore, the specific application of this compound derivatives as antimicrobial agents is a less explored but potential area for future research.[10]

Quantitative Data

The following tables summarize the biological activity of selected this compound derivatives from cited literature.

Table 1: HDAC Inhibitory Activity of SAHA and Analogues

| Compound | Target | Ki (μM) | Reference |

|---|---|---|---|

| SAHA (Vorinostat) | HDAC1 | 0.051 | [1] |

| SAHA (Vorinostat) | HDAC4 | >30 | [1] |

| Compound 61 (SAHA diazide) | HDAC1 | 0.14 | [1] |

| Compound 61 (SAHA diazide) | HDAC4 | 13.05 |[1] |

Table 2: Antiproliferative Activity of Phenyl-Substituted SAHA Derivatives

| Cancer Cell Line | Activity Compared to SAHA and Cisplatin | Finding | Reference |

|---|---|---|---|

| A375 (Skin Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |

| A549 (Lung Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |

| MGC80-3 (Gastric Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |

| H460 (Lung Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |

| HepG2 (Liver Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |

| Normal Cells | Low toxicity | Synthesized inhibitors showed low toxicity toward normal cells. |[8] |

Synthesis and Experimental Protocols

General Synthesis of Suberoylanilide Hydroxamic Acid Derivatives

The synthesis of SAHA and its analogues typically follows a multi-step process that involves amide bond formation followed by the conversion of an ester to a hydroxamic acid.[1] An alternative, atom-economical approach utilizes boric acid for direct amidation.[8]

Protocol: Synthesis via Amide Coupling and Hydroxamate Formation

This protocol is a generalized methodology based on synthetic schemes reported in the literature.[1]

-

Amide Coupling:

-

Dissolve the desired substituted aniline (e.g., 2-aminobenzothiazole, 1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

-

Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), and a base, such as triethylamine (TEA, 1.2 eq).

-

To this mixture, add the adipic or suberic acid monomethyl ester (1.0 eq) and stir at room temperature for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the resulting methyl ester intermediate via column chromatography.

-

-

Hydroxamate Formation:

-

Dissolve the purified methyl ester intermediate in a mixture of methanol (MeOH) and dichloromethane (DCM).

-

Prepare a solution of hydroxylamine hydrochloride (excess, e.g., 4-5 eq) and potassium hydroxide (KOH, excess, e.g., 4-5 eq) in methanol. Stir for 30 minutes.

-

Add the hydroxylamine solution to the ester solution and stir at room temperature for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

-

Concentrate the mixture under reduced pressure.

-

Purify the final hydroxamic acid product by recrystallization or column chromatography to yield the desired compound.

-

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC₅₀ values of test compounds against specific HDAC isoforms.

-

Reagent Preparation:

-

Prepare a stock solution of the this compound derivative (test compound) in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of recombinant human HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the reaction).

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme solution.

-

Incubate for a set period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate for a defined time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Incubate for an additional 15-20 minutes to allow for signal development.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Plot the fluorescence intensity against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of the HDAC enzyme activity—using non-linear regression analysis.

-

Protocol: Cell Proliferation (MTT) Assay

This protocol outlines a standard colorimetric assay to assess the antiproliferative effects of the derivatives on cancer cell lines.[8]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the this compound derivatives (prepared by serial dilution from a DMSO stock). Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the media and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol with HCl.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value—the concentration that causes 50% inhibition of cell proliferation.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug insight: Histone deacetylase inhibitors--development of the new targeted anticancer agent suberoylanilide hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Suberanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suberanilic acid, a compound structurally related to the well-characterized histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat), has demonstrated notable biological activities, particularly in the antimicrobial field. While much of the research into the broader family of hydroxamic acids has focused on anticancer properties through HDAC inhibition, recent studies have highlighted this compound's potential as a multi-target antimicrobial agent. This guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols relevant to its study.

Anticancer Potential: An Indirect Association with HDAC Inhibition

While direct, extensive studies on this compound as a primary anticancer agent are not widely documented, its structural similarity to SAHA places it within the class of compounds with potential HDAC inhibitory activity. HDAC inhibitors are a promising class of anticancer drugs that alter the epigenetic profile of malignant cells, leading to cell cycle arrest, apoptosis, and inhibition of DNA repair.[1] They can induce both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2]

The general mechanism for HDAC inhibitors like SAHA involves the accumulation of acetylated histones and non-histone proteins.[3] This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth, such as the cyclin-dependent kinase inhibitor p21.[4][5]

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors influence a multitude of cellular signaling pathways critical in cancer progression:

-

Cell Cycle Regulation: Upregulation of p21 and p27, and downregulation of Cyclin D1, leading to cell cycle arrest.[5]

-

Apoptosis Induction:

-

Akt/FOXO3a Pathway: In prostate cancer cells, SAHA has been shown to induce apoptosis via the Akt/FOXO3a signaling pathway.[1]

-

Autophagy: SAHA can trigger autophagy in glioblastoma stem cells through the downregulation of the AKT-mTOR signaling cascade.[7]

Diagram: Generalized HDAC Inhibitor Signaling Pathway

Caption: Generalized signaling pathway of HDAC inhibitors leading to apoptosis and cell cycle arrest.

Antimicrobial Activity

Recent research has identified this compound as a secondary metabolite from the endophytic fungus Pestalotiopsis trachycarpicola DCL44 with significant antimicrobial properties.[8]

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has demonstrated strong antimicrobial activity against MRSA.[8] Quantitative data from these studies are summarized below.

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [8] |

| Minimum Bactericidal Concentration (MBC) | 64 µg/mL | [8] |

Multi-Targeted Mechanism of Action against MRSA

A quantitative proteomics approach revealed that this compound acts on multiple cellular pathways in MRSA:[8]

-

Disruption of Ribosome Synthesis: Interfering with protein production.

-

Inhibition of ABC Transporter System: Impeding nutrient uptake by inhibiting membrane translocation.

-

Dysregulation of Metabolism: Causing imbalances in carbohydrate and amino acid energy metabolism.

This multi-targeted approach suggests a lower likelihood of developing bacterial resistance.

Diagram: Experimental Workflow for Antimicrobial Activity

Caption: Workflow for investigating the antimicrobial activity and mechanism of this compound.

Other Reported Biological Activities

While the primary focus has been on anticancer and antimicrobial effects, derivatives of structurally similar compounds like sulfanilic acid and anthranilic acid have shown other biological activities, suggesting potential avenues for future investigation of this compound.

-

Pro-oxidant Activity: Some sulfonamide derivatives can act as pro-oxidants when metabolized by peroxidases.[9][10]

-

Antifungal and Antioxidant Effects: Certain sulfonamide derivatives of anthranilic acid have displayed selective antifungal activity against C. albicans and antioxidant properties.[11]

-

Folic Acid Displacement: Some derivatives of sulfanilic acid have been found to possess antibacterial properties by displacing folic acid.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is standard for assessing the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific bacterium (e.g., MRSA).

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Bacterial culture in logarithmic growth phase (e.g., MRSA).

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Incubator.

-

Agar plates.

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL.

-

Bacterial Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

MBC Determination: Aliquot 10-100 µL from the wells showing no growth (at and above the MIC) and spread onto agar plates.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

HDAC Inhibition Assay (Fluorometric)

This protocol is used to quantify the inhibitory effect of a compound on histone deacetylase activity.

Objective: To measure the IC₅₀ value of this compound against a specific HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer.

-

Developer solution (containing a protease like trypsin).

-

This compound and a known HDAC inhibitor (e.g., SAHA) for positive control.

-

96-well black microtiter plates.

-

Fluorometric plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction: To each well, add the HDAC enzyme followed by the diluted this compound or control.

-

Initiation: Start the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubation: Incubate for a further 15-20 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is an emerging bioactive compound with demonstrated multi-target antimicrobial activity, particularly against the high-priority pathogen MRSA.[8] Its structural relationship to the HDAC inhibitor SAHA suggests a potential, though less explored, role in anticancer research. Future investigations should focus on:

-

Broad-Spectrum Antimicrobial Screening: Evaluating its efficacy against a wider range of pathogenic bacteria and fungi.

-

In-depth HDAC Inhibition Profiling: Quantifying its inhibitory activity against different HDAC isoforms to clarify its potential as an epigenetic modulator.

-

In Vivo Efficacy and Toxicity: Assessing its therapeutic potential and safety profile in animal models for both infectious diseases and cancer.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its potential as a therapeutic agent.

References

- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2504471A - Sulfanilic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Suberanilic Acid and Sulfanilic Acid

A Note on Nomenclature: The query for "suberanilic acid" has revealed a likely point of confusion with the more common compound, "sulfanilic acid." This guide will address both compounds to provide a comprehensive resource. The primary focus will be on a recent, detailed study of This compound's antibacterial properties. Subsequently, the known biological activities and proposed mechanisms of sulfanilic acid will be discussed.

Part 1: this compound - A Multi-Targeted Antibacterial Agent

This compound, a secondary metabolite isolated from the endophytic fungus Pestalotiopsis trachycarpicola, has demonstrated significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is characterized by a multi-pronged attack on essential bacterial pathways.

Mechanism of Action

Recent proteomic studies have revealed that this compound does not have a single target but rather disrupts multiple fundamental cellular processes in MRSA. This multi-targeted approach is advantageous as it may reduce the likelihood of bacteria developing resistance. The primary mechanisms identified are:

-

Disruption of Ribosome Synthesis: this compound significantly alters the expression of proteins essential for the formation of both the 30S and 50S ribosomal subunits. By interfering with ribosome assembly, it effectively halts protein synthesis, a process vital for bacterial growth and survival.

-

Inhibition of Membrane Translocation (ABC Transporter System): The compound inhibits the ATP-binding cassette (ABC) transporter system, which is crucial for nutrient uptake and efflux of toxic substances. This disruption of membrane transport cripples the bacterium's ability to acquire necessary molecules from its environment and to defend itself against antimicrobial agents.

-

Dysregulation of Energy Metabolism: this compound causes significant dysregulation of carbohydrate and amino acid metabolism. This interference with central energy-producing pathways depletes the bacterium's energy reserves, leading to a cessation of growth and eventual cell death.

Quantitative Data

The antibacterial efficacy of this compound against MRSA has been quantified through various assays.

| Parameter | Value | Organism |

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | MRSA |

| Minimum Bactericidal Concentration (MBC) | 64 µg/mL | MRSA |

A comprehensive list of differentially expressed proteins in MRSA upon treatment with this compound, as identified by tandem mass tagging (TMT) proteomics, is typically provided in the supplementary materials of the primary research articles. Researchers are encouraged to consult these resources for detailed proteomic data.

Experimental Protocols

The investigation into this compound's mechanism of action relies on several key experimental methodologies.

1. Micro Broth Dilution and Agar Plate Colony Counting (for MIC and MBC Determination)

-

Objective: To determine the minimum concentration of this compound that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).

-

Methodology:

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of MRSA.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto an agar plate.

-

The plates are incubated, and the MBC is the lowest concentration at which no bacterial colonies are formed.

-

2. Quantitative Proteomics using Tandem Mass Tagging (TMT)

-

Objective: To identify and quantify changes in the proteome of MRSA following treatment with this compound.

-

Methodology:

-

MRSA cultures are grown in the presence and absence (control) of a sub-lethal concentration of this compound.

-

Proteins are extracted from the bacterial cells and digested into peptides.

-

Peptides from each condition are labeled with unique isobaric TMT reagents.

-

The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

During MS/MS analysis, the TMT tags fragment, releasing reporter ions whose intensities are proportional to the abundance of the peptide (and thus the protein) in the original sample.

-

Bioinformatic analysis is then used to identify the proteins and quantify the relative changes in their expression levels between the treated and control groups.

-

Visualizations

The Expanding Therapeutic Landscape of Suberoylanilide Hydroxamic Acid: An In-Depth Technical Guide

For Immediate Release

NEW YORK, NY – Suberoylanilide hydroxamic acid (SAHA), a potent histone deacetylase (HDAC) inhibitor, is the subject of a comprehensive new technical guide detailing its emerging applications beyond its initial approval for cutaneous T-cell lymphoma. This whitepaper, designed for researchers, scientists, and drug development professionals, consolidates the latest findings on SAHA's therapeutic potential in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers. The guide provides an in-depth look at the compound's mechanisms of action, detailed experimental protocols, and quantitative data to facilitate further research and development.

Initially recognized for its role in cancer therapy through the induction of growth arrest, differentiation, and apoptosis in tumor cells, SAHA's influence is now understood to extend to a complex network of cellular signaling pathways.[1] This guide explores these multifaceted mechanisms, offering a roadmap for investigating SAHA's utility in new therapeutic contexts.

Emerging Research Frontiers for SAHA

Recent preclinical and clinical investigations have illuminated promising new avenues for SAHA's application. Key emerging areas of research include:

-

Neurodegenerative Diseases: Studies have demonstrated SAHA's neuroprotective effects in models of Parkinson's, Huntington's, and Alzheimer's diseases.[2][3][4] It is believed to work by promoting the release of neurotrophic factors from astroglia and modulating neuroplasticity.[2][5]

-

Inflammatory and Autoimmune Diseases: SAHA has shown potent anti-inflammatory properties in models of sepsis, colitis, and acute pancreatitis.[6][7][8] Its mechanism in these conditions involves the suppression of pro-inflammatory cytokines and the modulation of immune cell responses.[7][9]

-

HIV Latency Activation: Research has indicated that SAHA can reactivate latent HIV, a critical step in the "shock and kill" strategy to eradicate the virus from the body.[10][11] This is mediated, in part, through the activation of the PI3K/Akt signaling pathway.[10][11]

-

Expanded Oncology Applications: Beyond T-cell lymphoma, SAHA is being investigated for its efficacy in a variety of solid and hematological malignancies, including lung, larynx, and nasopharyngeal cancers.[12][13][14] Preclinical studies are also exploring its potential in combination therapies for breast and urothelial cancers.[15][16][17]

Core Mechanisms of Action and Signaling Pathways

SAHA functions as a pan-HDAC inhibitor, targeting both Class I and Class II HDACs, which leads to the hyperacetylation of histone and non-histone proteins.[18] This epigenetic modulation results in the reprogramming of gene expression.[12] The guide provides detailed diagrams of key signaling pathways influenced by SAHA, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial in cell survival and proliferation, and its modulation by SAHA has been observed in various cancer types and in the context of HIV latency.[10][11]

-

MAPK/ERK Pathway: SAHA has been shown to downregulate the phosphorylation of Raf and ERK kinases, leading to apoptosis in leukemia cells.[19]

-

TGF-β Signaling: In the context of corneal fibrosis, SAHA attenuates pro-fibrotic pathways by modulating both Smad-dependent and Smad-independent signaling.[20]

-

JAK/STAT Pathway: The guide includes visualizations of how SAHA may modulate this pathway, which is critical in cytokine signaling and immune responses.[21]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data from various in vitro and in vivo studies of SAHA.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | 7.5 | Cytotoxicity (24h) | [22] |

| LNCaP | Prostate Cancer | 7.5 | Cytotoxicity (24h) | [22] |

| NCI-H460 | Large-Cell Lung Carcinoma | ~5 (at 24h) | Proliferation | [13] |

| RK33 | Larynx Cancer | >5 (for significant apoptosis) | Apoptosis (24h) | [14] |

| RK45 | Larynx Cancer | >5 (for significant apoptosis) | Apoptosis (24h) | [14] |

| Animal Model | Disease | Dosage | Administration Route | Key Finding | Reference |

| Mouse | Huntington's Disease (R6/2) | Not specified (oral in drinking water) | Oral | Improved motor impairment | [4] |

| Mouse | DSS-induced Colitis | Not specified | Not specified | Attenuated inflammatory changes | [7] |

| Mouse | Endotoxemia (Sepsis) | Not specified | Not specified | Reduced mortality and inflammation | [6][23] |

| Mouse | Rhabdomyosarcoma (Rh41 xenograft) | 125 mg/kg/day | Intraperitoneal | Significantly inhibited tumor growth | [24] |

| Mouse | Large-Cell Lung Carcinoma (NCI-H460 xenograft) | 50 mg/kg/day | Intraperitoneal | Suppressed tumor progression | [13] |

Experimental Protocols

This guide provides detailed methodologies for key experiments to aid in the design and execution of future research.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of SAHA on cancer cell lines.

Protocol:

-

Seed cells (e.g., NCI-H460, RMS cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[13][24]

-

Treat cells with varying concentrations of SAHA (e.g., 0.5 µM to 10 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[13]

-

Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of SAHA on cell cycle distribution.

Protocol:

-

Treat cells (e.g., NCI-H460, HL-60) with the desired concentrations of SAHA (e.g., 2 µM to 5 µM) for 24 hours.[13][19]

-

Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.[13]

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, e.g., 40 µg/mL) and RNase A (e.g., 0.1 mg/mL).[13]

-

Incubate at 37°C for 30 minutes in the dark.[13]

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To assess the effect of SAHA on the expression and phosphorylation status of key signaling proteins.

Protocol:

-

Treat cells with SAHA at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-50 µg) on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, acetylated tubulin, cleaved PARP) overnight at 4°C.[13][19][24]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]

-

Quantify band intensities using software like ImageJ.[24]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of SAHA in a living organism.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁷ NCI-H460 cells or serially passed Rh41 tumor fragments) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][24]

-

Allow tumors to grow to a palpable size (e.g., 5 mm in diameter or 100-200 mm³).[13][21]

-

Randomize mice into control (vehicle) and treatment groups (n=5-10 mice per group).[13][21]

-

Prepare SAHA for injection by first dissolving in DMSO and then diluting with a suitable vehicle like normal saline.[13]

-

Administer SAHA (e.g., 50-125 mg/kg/day) or vehicle via intraperitoneal injection on a defined schedule (e.g., 5 consecutive days per week).[13][24]

-

Monitor tumor volume (calculated as (width² × length) / 2) and body weight 2-3 times per week.[21]

-

At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizing SAHA's Molecular Impact

To provide a clearer understanding of the complex cellular processes modulated by SAHA, the following diagrams illustrate key signaling pathways and experimental workflows.

This technical guide serves as a critical resource for the scientific community, providing a consolidated and actionable framework for advancing the study of Suberoylanilide hydroxamic acid. By detailing emerging research areas, mechanisms of action, and robust experimental protocols, it aims to accelerate the translation of this promising compound into novel therapies for a multitude of diseases.

References

- 1. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, protects dopaminergic neurons from neurotoxin-induced damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The HDAC Inhibitor, SAHA, Prevents Colonic Inflammation by Suppressing Pro-inflammatory Cytokines and Chemokines in DSS-induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Suberoylanilide hydroxamic acid reactivates HIV from latently infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suberoylanilide Hydroxamic Acid Reactivates HIV from Latently Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) in the Inhibition of TGF-β1 Mediated Canine Corneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety, Handling, and Properties of Sulfanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sulfanilic acid, a versatile organic compound widely used as a building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document outlines its key safety information, proper handling and storage procedures, and toxicological profile to ensure its safe and effective use in a laboratory and manufacturing setting.

Chemical and Physical Properties

Sulfanilic acid (4-aminobenzenesulfonic acid) is an off-white, crystalline solid.[1] It exists as a zwitterion, which contributes to its high melting point and low solubility in many organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 121-57-3 | [2] |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Melting Point | 288 °C (decomposes) | [1][3] |

| Density | 1.49 g/cm³ | [1][3] |

| Solubility in Water | 12.51 g/L | [1] |

| pKa | 3.23 | [1] |

Safety and Hazard Information

Sulfanilic acid is classified as a hazardous substance and requires careful handling to minimize risk.[4][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][6] |

This table is a summary of the most common GHS classifications. Always refer to the specific Safety Data Sheet (SDS) from your supplier for the most accurate and up-to-date information.

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 12300 mg/kg | [4][6][7] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [7][8][9] |

| NOAEL (90 days) | Rat | Oral | 1000 mg/kg bodyweight | [9] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel working with sulfanilic acid.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling sulfanilic acid.[5] This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Skin Protection: Protective gloves (nitrile rubber is a suitable option) and a lab coat or other protective clothing.[2][5]

-

Respiratory Protection: In dusty conditions, use a NIOSH-approved respirator with a particulate filter.[3][5]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5]

-

Avoid generating dust during handling.[4]

-

Wash hands thoroughly with soap and water after handling.[2][4]

-

Do not eat, drink, or smoke in areas where sulfanilic acid is handled or stored.[2][4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Containers should be clearly labeled.[4]

Safe Handling Workflow

Caption: A logical workflow for the safe handling of sulfanilic acid.

Accidental Release and First Aid Measures

Accidental Release

In case of a spill:

-

Minor Spills:

-

Major Spills:

First Aid

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Experimental Protocols

Sulfanilic acid is commonly synthesized via the sulfonation of aniline. Below are two representative protocols.

Conventional Synthesis of Sulfanilic Acid

This method involves the thermal rearrangement of aniline sulfate.[11]

Materials:

-

Aniline (10 mL)

-

Concentrated sulfuric acid (20 mL)[12]

-

10% Fuming sulfuric acid (optional, for improved yield)[12]

-

Cold water

-

Boiling water for recrystallization

Procedure:

-

In a 150 mL conical flask, carefully add 20 mL of concentrated sulfuric acid to 10 mL of aniline while shaking and cooling the mixture in an ice bath.[12]

-

Heat the resulting aniline hydrogen sulfate in an oil bath at 180-190 °C for one hour.[12]

-

Allow the reaction mixture to cool and then carefully pour it into approximately 200 mL of cold water with continuous stirring.[12]

-

Let the mixture stand for about 5 minutes to allow the crude sulfanilic acid to precipitate.[12]

-

Filter the crude product.

-

Recrystallize the crude sulfanilic acid from boiling water to purify it.[12]

Microwave-Assisted Synthesis of Sulfanilic Acid

This "green chemistry" approach significantly reduces reaction time.[11][13]

Materials:

Procedure:

-

Weigh 0.10 g of aniline and add 0.20 g of concentrated sulfuric acid into a porcelain crucible.[13]

-

Cover the crucible with a watch glass and place it in the center of the microwave oven's rotating plate.[13]

-

Heat the reaction mixture at half power (e.g., 350 W) for 2-4 minutes.[13]

-

After heating, carefully remove the crucible and cool it in an ice bath for about 5 minutes.[13]

-

The product can then be isolated and purified.

Experimental Workflow for Conventional Synthesis

Caption: A workflow for the conventional synthesis of sulfanilic acid.

Disposal Considerations

Dispose of sulfanilic acid and its containers in accordance with local, state, and federal regulations.[4] Waste materials should be sent to an approved waste disposal plant.[5]

This guide is intended for informational purposes and should not be a substitute for a thorough review of the Safety Data Sheet provided by the supplier and adherence to all established laboratory safety protocols.

References

- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. ICSC 0569 - SULFANILIC ACID [inchem.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. westliberty.edu [westliberty.edu]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. lobachemie.com [lobachemie.com]

- 11. chimie.ucv.ro [chimie.ucv.ro]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Suberanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Suberanilic acid is an amide alkaloid secondary metabolite that has been isolated from the endophytic fungus Pestalotiopsis trachycarpicola. Recent scientific interest has focused on its potent antibacterial properties, particularly against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the experimental protocols used to elucidate its effects. It is important to distinguish this natural product from similarly named synthetic compounds, such as 8-Oxo-8-(phenylamino)octanoic acid (CAS 149648-52-2), which is also sometimes referred to as this compound and is used as an intermediate in the synthesis of histone deacetylase inhibitors[1]. This guide focuses exclusively on the antibacterial amide alkaloid.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound isolated from Pestalotiopsis trachycarpicola is limited in publicly available literature. The following table summarizes the currently available information.

| Property | Data | Reference |

| Chemical Name | This compound | [2] |

| Type of Compound | Amide Alkaloid | [2] |

| Molecular Formula | Data Not Available | |

| Molecular Weight | Data Not Available | |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | |

| Solubility | Data Not Available | |

| pKa | Data Not Available | |

| Appearance | Data Not Available | |

| Spectral Data (NMR, IR, MS) | While characterization would have required this data, specific spectral data is not available in the cited literature. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant antimicrobial activity against MRSA, positioning it as a promising candidate for the development of new natural antimicrobial agents for food preservation and safety applications[2].

2.1 Antibacterial Potency Studies have shown that this compound exhibits a potent bactericidal mechanism that compromises the cell integrity of MRSA[2]. This leads to the leakage of intracellular macromolecules, such as proteins and nucleic acids, into the extracellular environment[2].

2.2 Multi-Targeted Mechanism of Action Quantitative proteomics analysis has revealed that this compound acts on MRSA through a multi-targeted mechanism, disrupting several critical cellular pathways simultaneously. This multi-pronged attack likely contributes to its rapid bactericidal activity and may reduce the potential for resistance development[2].

The key pathways affected are:

-

Cell Wall Integrity: The compound disrupts the integrity of the bacterial cell wall[2].

-

Nutrient Uptake: It causes the downregulation of ABC (ATP-binding cassette) transporters, which impairs the bacterium's ability to uptake essential nutrients[2].

-

Energy Metabolism: It induces dysregulation of central energy metabolism by altering key enzymes involved in glycolysis and the TCA (tricarboxylic acid) cycle[2].

-

Amino Acid Metabolism: The biosynthesis of crucial amino acids, such as arginine, is disrupted[2].

-

Protein Synthesis: this compound alters the expression of ribosomal proteins, leading to the inhibition of the translation process[2].

-

Stress Response: It suppresses the VraR cell-wall stress response regulator, preventing the bacterium from mounting a defense against cell wall damage[2].

This complex mechanism collapses the metabolic homeostasis and protein synthesis machinery of MRSA, leading to rapid cell death[2].

Experimental Protocols

The following section outlines the general methodologies employed to characterize the antibacterial activity and mechanism of action of this compound.

3.1 Isolation and Purification this compound was identified as an active secondary metabolite isolated from the endophytic fungus Pestalotiopsis trachycarpicola DCL44, which resides on the invasive plant Ageratina adenophora. The isolation process typically involves:

-

Fermentation: Culturing the fungus in a suitable broth medium to produce secondary metabolites.

-

Extraction: Using a solvent such as ethyl acetate to extract compounds from the culture.

-

Chromatographic Separation: Employing techniques like column chromatography and high-performance liquid chromatography (HPLC) to separate and purify the active compound, this compound, from the crude extract.

-

Structure Elucidation: Using spectroscopic methods (NMR, Mass Spectrometry) to determine the chemical structure of the purified compound.

3.2 Determination of Antibacterial Activity The antibacterial efficacy of this compound against MRSA is determined using standard microbiology assays.

-

Minimum Inhibitory Concentration (MIC): The MIC is determined using a broth microdilution method. A serial dilution of this compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of MRSA. The plates are incubated, and the MIC is recorded as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

Minimum Bactericidal Concentration (MBC): To determine the MBC, aliquots are taken from the wells of the MIC plate that show no visible growth. These aliquots are plated onto an agar medium without any antibacterial agent. The plates are incubated, and the MBC is defined as the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum.

3.3 Proteomics Analysis for Mechanism of Action To understand the molecular mechanism, a quantitative proteomics approach using tandem mass tagging (TMT) is employed.

-

Sample Preparation: MRSA cultures are treated with a sub-lethal concentration of this compound. A control group without the compound is also prepared.

-

Protein Extraction: Proteins are extracted from both the treated and control bacterial cells.

-

Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.

-